Tetrachloroaurate

Description

Properties

IUPAC Name |

tetrachlorogold(1-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Au-](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14337-12-3 | |

| Record name | Tetrachloroaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tetrachloroaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroaurate(III), with the chemical formula [AuCl₄]⁻, is an inorganic coordination complex of gold in the +3 oxidation state.[1][2] It is a cornerstone compound in gold chemistry, most commonly available as tetrachloroauric acid (H[AuCl₄]) and its salts, such as sodium this compound (Na[AuCl₄]).[2][3] These compounds typically appear as yellow to orange-red crystalline solids and are highly soluble in water and other polar solvents like alcohols and ethers.[2][4][5]

The significance of this compound lies in its versatility. It serves as a pivotal precursor for the synthesis of a vast array of gold-containing materials, including gold nanoparticles (AuNPs), gold-based catalysts, and novel therapeutic agents.[1][3][6] Its applications span diverse fields such as nanotechnology, materials science, analytical chemistry, and medicine, particularly in the development of anticancer drugs.[3][6][7] This guide provides a comprehensive overview of the core chemical and physical properties of the this compound ion, detailed experimental protocols, and logical workflows relevant to its application in research and drug development.

Chemical Properties

Structure and Geometry

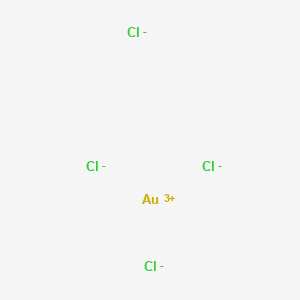

The this compound(III) anion, [AuCl₄]⁻, possesses a square planar molecular geometry.[2] The central gold(III) ion is coordinated to four chloride ligands. This structure is characteristic of d⁸ metal complexes.[2]

Reactivity and Stability

This compound is a potent oxidizing agent and participates in various redox reactions.[5] Its stability is highly dependent on the conditions of the solution, particularly pH. The complex is most stable in strongly acidic solutions (pH < 2).[8]

Hydrolysis: In aqueous solutions, the [AuCl₄]⁻ ion undergoes hydrolysis as the pH increases. Chloride ligands are progressively replaced by hydroxide (OH⁻) ions, forming a mixture of aquachlorohydroxo complexes such as [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, and [AuCl(OH)₃]⁻.[8] In alkaline conditions (pH > 7), this can lead to the formation of the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻, or the precipitation of insoluble gold(III) hydroxide, Au(OH)₃.[8] This pH-dependent speciation is critical as it directly influences the reactivity and reduction potential of the gold complex in synthetic procedures.[8]

Ligand Exchange: The chloride ligands in the this compound complex can be substituted by other ligands, making it a valuable starting material for the synthesis of other gold(III) and gold(I) complexes.[3]

Thermal Decomposition: Upon heating, tetrachloroauric acid decomposes. At 254 °C, it decomposes into gold(III) chloride and hydrochloric acid.[2]

Incompatibilities: this compound compounds are incompatible with strong bases, organic solvents, acids, ammonia, and zinc.[9][10] They are also sensitive to light.[10]

Physical Properties

The physical properties of the most common forms of this compound are summarized in the table below. The hydrated forms are most frequently encountered in laboratory settings.

| Property | Tetrachloroauric Acid (Anhydrous) | Tetrachloroauric Acid Trihydrate | Sodium this compound (Anhydrous) | Sodium this compound Dihydrate |

| Chemical Formula | H[AuCl₄][2] | H[AuCl₄]·3H₂O[4] | Na[AuCl₄] | Na[AuCl₄]·2H₂O[3] |

| Molar Mass | 339.79 g/mol [2][11] | 393.83 g/mol [2] | 361.8 g/mol [12] | 397.8 g/mol |

| Appearance | Orange-yellow needle-like crystals[2] | Yellow to orange crystalline solid[4] | Orange crystals[13] | Yellow-orange crystalline solid[3] |

| Density | 3.9 g/cm³[2][7] | - | - | - |

| Melting Point | 254 °C (decomposes)[2] | 30 °C[7][10][14] | - | - |

| Solubility | Soluble in water, alcohol, ether, ester, ketone[2][10] | Highly soluble in water and alcohols[4] | Soluble in water | Soluble in water[3] |

Synthesis and Preparation

Tetrachloroauric acid is conventionally prepared by dissolving gold metal in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by evaporation to remove excess nitric acid.[7][15]

Sodium this compound can be synthesized by reacting tetrachloroauric acid with sodium chloride or sodium carbonate.[13][16] More recent methods involve the direct reaction of gold powder with sodium oxy-halogen salts in hydrochloric acid.[13][16]

Applications in Research and Drug Development

Precursor for Gold Nanoparticles (AuNPs)

One of the most significant applications of this compound is as a precursor for the synthesis of gold nanoparticles.[1][6] By reducing the gold(III) ion with agents like sodium citrate or sodium borohydride, AuNPs of various sizes and shapes can be produced.[3][17] These nanoparticles have extensive applications in diagnostics, biosensing, targeted drug delivery, and photothermal therapy for cancer.[1][6]

Synthesis of Gold-Based Therapeutic Agents

This compound is a key starting material for synthesizing gold(I) and gold(III) complexes that are investigated as potential therapeutic agents.[3] Many of these experimental anticancer drugs exhibit mechanisms of action different from traditional platinum-based chemotherapeutics.[3] A primary molecular target for many of these gold complexes is the mitochondrial enzyme thioredoxin reductase (TrxR), a critical regulator of cellular redox homeostasis.[3] Inhibition of TrxR can induce oxidative stress and trigger apoptosis in cancer cells.

Catalysis

The Lewis acidic nature of the gold center in this compound makes it a versatile catalyst for a range of organic transformations.[3] Sodium this compound has been used to catalyze reactions such as nucleophilic additions, nonsymmetrical etherification, and the synthesis of various heterocyclic compounds.[18]

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes the classic Turkevich method for synthesizing spherical gold nanoparticles, typically in the 10-20 nm range.[3]

Materials:

-

Sodium this compound(III) dihydrate (Na[AuCl₄]·2H₂O)

-

Trisodium citrate dihydrate

-

High-purity deionized water (18 MΩ·cm)

-

Clean glassware (e.g., Erlenmeyer flask, beakers)

-

Heating mantle with magnetic stirring

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.5 mM solution of sodium this compound(III) in deionized water.

-

Prepare a 1% (w/v) solution of trisodium citrate in deionized water.[8]

-

-

Reaction Setup:

-

Add 100 mL of the 0.5 mM gold(III) solution to a clean Erlenmeyer flask equipped with a magnetic stir bar.

-

Place the flask on the heating mantle and begin stirring.

-

-

Heating and Reduction:

-

Observation:

-

Observe the color change of the solution. It will typically progress from a pale yellow to clear, then to a deep blue/purple, and finally to a stable ruby red, which indicates the formation of spherical gold nanoparticles.[8]

-

-

Completion:

-

Continue boiling for an additional 15 minutes to ensure the reaction is complete.[8]

-

Turn off the heat and allow the solution to cool to room temperature while maintaining stirring.

-

-

Storage: Store the resulting colloidal gold solution in a dark container at 4°C.

Protocol 2: Synthesis of a Gold(I) Phosphine Complex for Therapeutic Research

This is a general procedure for the synthesis of [AuCl(PR₃)] type complexes, which are often explored for their anticancer properties.[3]

Materials:

-

Sodium this compound(III) dihydrate (Na[AuCl₄]·2H₂O)

-

2,2′-thiodiethanol

-

Desired phosphine ligand (e.g., triphenylphosphine, di-tert-butylbiphenylphosphine)

-

Water

-

Ethanol

-

Ice bath

Procedure:

-

Dissolution: Dissolve sodium this compound(III) dihydrate (1.0 mmol) in water to form an orange solution.[3]

-

Reduction of Au(III) to Au(I):

-

Cool the solution to 0°C in an ice bath.

-

With continuous stirring, slowly add 2,2′-thiodiethanol (3.0 mmol) dropwise over approximately 45 minutes. This step reduces the gold center from Au(III) to Au(I).[3] The color of the solution will lighten.

-

-

Ligand Addition:

-

Separately, prepare a solution of the desired phosphine ligand (1.0 mmol) in ethanol.

-

Add the phosphine ligand solution to the aqueous gold(I) solution.

-

-

Precipitation and Isolation:

-

The desired gold(I) phosphine complex will typically precipitate out of the solution.

-

Stir the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the product with water, then with a small amount of cold ethanol or ether to remove any unreacted starting materials.

-

-

Drying: Dry the isolated white or off-white solid product under vacuum.

Mandatory Visualizations

Caption: Hydrolysis pathway of the [AuCl₄]⁻ ion with increasing pH.[8]

Caption: Experimental workflow for the Turkevich method of AuNP synthesis.[3][8]

Caption: Role of this compound in synthesizing anticancer gold complexes that inhibit Thioredoxin Reductase.[3]

References

- 1. TETRACHLOROAURIC(III) ACID TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 2. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 16903-35-8: tetrachloroauric acid | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. Experienced supplier of Tetrachloroauric(III) acid,16903-35-8,Chloroauric acid [riyngroup.com]

- 8. benchchem.com [benchchem.com]

- 9. Sodium this compound - ESPI Metals [espimetals.com]

- 10. Cas 16903-35-8,Chloroauric acid | lookchem [lookchem.com]

- 11. Tetrachloroauric acid | AuCl4.H | CID 122706823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sodium this compound | AuCl4.Na | CID 27127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 14. Chloroauric acid | 16903-35-8 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Sodium this compound - Wikipedia [en.wikipedia.org]

- 17. Reduction of this compound(III) Ions With Bioligands: Role of the Thiol and Amine Functional Groups on the Structure and Optical Features of Gold Nanohybrid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Coordination Chemistry and Geometry of Tetrachloroaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrachloroaurate(III) anion, [AuCl₄]⁻, is a cornerstone of gold chemistry, serving as a critical precursor in synthesizing a vast array of gold compounds, from homogeneous catalysts to advanced nanomaterials for therapeutic applications. Its well-defined structure and predictable reactivity make it an invaluable tool in both academic research and industrial processes, including drug development and materials science. This technical guide provides a comprehensive overview of the coordination chemistry and geometry of the this compound complex, with a focus on quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Coordination Chemistry and Geometry

The this compound(III) anion features a gold atom in the +3 oxidation state. As a d⁸ metal ion, Au(III) complexes predominantly adopt a square planar geometry, which minimizes ligand-ligand repulsion and is energetically favored.

The [AuCl₄]⁻ anion is a classic example of this, exhibiting a square planar arrangement of the four chloride ligands around the central gold atom.[1][2] X-ray scattering studies on aqueous solutions of tetrachloroauric acid have confirmed this geometry.[3]

Quantitative Structural and Spectroscopic Data

The precise geometric and spectroscopic parameters of the this compound anion are crucial for understanding its reactivity and for computational modeling. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Method | Reference |

| Au-Cl Bond Length | 2.29₁ Å | X-ray Scattering | [3] |

| cis-Cl-Cl Distance | 3.24 Å | X-ray Scattering | [3] |

| trans-Cl-Cl Distance | 4.58 Å | X-ray Scattering | [3] |

| Cl-Au-Cl Bond Angle (cis) | ~90° | Inferred from geometry | [1][2] |

| Cl-Au-Cl Bond Angle (trans) | ~180° | Inferred from geometry | [1][2] |

| Spectroscopic Technique | Peak Position (cm⁻¹ or nm) | Assignment | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| UV-Vis Spectroscopy | 226 nm | Ligand-to-Metal Charge Transfer (LMCT) | 3.5 x 10⁴ | [4] |

| 313 nm | Ligand-to-Metal Charge Transfer (LMCT) | 0.54 x 10⁴ | [4] | |

| Raman Spectroscopy | 316 cm⁻¹ | Au-Cl stretch | - | [5] |

| 340 cm⁻¹ | Au-Cl stretch | - | [5] |

Stability and Hydrolysis

The stability of the this compound complex in aqueous solution is highly dependent on the pH and the concentration of chloride ions. The complex undergoes stepwise hydrolysis, where chloride ligands are sequentially replaced by hydroxide ions as the pH increases.[6]

| Equilibrium Reaction | Log of Stability Constant (log β) | Conditions | Reference |

| Au³⁺ + 4Cl⁻ ⇌ [AuCl₄]⁻ | 24.49 ± 0.07 | I = 2 mol·dm⁻³ (HClO₄), 20 °C | [7] |

| [AuCl₄]⁻ + NH₃ ⇌ [AuCl₃(NH₃)] + Cl⁻ | 6.73 ± 0.09 | I = 1 mol/L, 25 °C | [8] |

| [AuCl₄]⁻ + 4NH₃ ⇌ [Au(NH₃)₄]³⁺ + 4Cl⁻ | 17.5 ± 1 | Estimated | [8] |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and application of this compound and its derivatives.

Synthesis of Tetrachloroauric Acid (HAuCl₄)

Method 1: Dissolution of Gold in Aqua Regia

This is the most traditional method for preparing tetrachloroauric acid.

-

Materials: Gold metal (powder or granules), concentrated hydrochloric acid (HCl), concentrated nitric acid (HNO₃).

-

Procedure:

-

In a fume hood, dissolve gold metal in aqua regia, a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃.[9]

-

Gently heat the solution to facilitate the dissolution of the gold.[9]

-

Once the gold has completely dissolved, carefully evaporate the solution to a syrupy consistency to remove excess nitric acid.[10]

-

Add a small amount of concentrated HCl and evaporate again. Repeat this step several times until no more brown fumes of nitrogen oxides are observed.[10][11]

-

The resulting orange-yellow solid is tetrachloroauric acid hydrate (HAuCl₄·nH₂O).

-

Method 2: Reaction of Gold with Chlorine Gas

This method produces a high-purity aqueous solution of tetrachloroauric acid suitable for nanoparticle synthesis.[4][12]

-

Materials: Gold pellet, deionized water, potassium permanganate (KMnO₄), concentrated hydrochloric acid (HCl), sodium thiosulfate (Na₂S₂O₃).

-

Apparatus: A two-neck round-bottom flask, a pressure-equalizing dropping funnel, a side-arm flask, and a gas trap containing a sodium thiosulfate solution.[4]

-

Procedure:

-

Place a pre-weighed gold pellet in the two-neck round-bottom flask containing deionized water.

-

Generate chlorine gas by slowly adding concentrated HCl from the dropping funnel to potassium permanganate in the side-arm flask.

-

Bubble the generated chlorine gas through the water containing the gold pellet. The reaction can be gently heated (e.g., to 50 °C) to increase the rate of dissolution.[4]

-

Continue the reaction until all the gold has dissolved. The resulting solution is aqueous tetrachloroauric acid.

-

Pass any unreacted chlorine gas through a trap containing a sodium thiosulfate solution to neutralize it.[4]

-

Synthesis of Sodium this compound (Na[AuCl₄])

-

Materials: Tetrachloroauric acid (HAuCl₄) solution, sodium chloride (NaCl) or sodium carbonate (Na₂CO₃).

-

Procedure:

-

Prepare a solution of tetrachloroauric acid in water.

-

Add a stoichiometric amount of sodium chloride or sodium carbonate to the HAuCl₄ solution.[13]

-

Stir the mixture at 100 °C.[13]

-

Evaporate the solution to induce crystallization.

-

Cool the solution to obtain orange crystals of sodium this compound.[10][13]

-

The crystals can be collected by filtration and dried.

-

Synthesis of Gold Nanoparticles (Turkevich Method)

The Turkevich method is a classic and widely used protocol for the synthesis of gold nanoparticles from a this compound precursor.[14]

-

Materials: Tetrachloroauric acid (HAuCl₄) solution, trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O), deionized water.

-

Procedure:

-

Prepare a dilute aqueous solution of HAuCl₄ (e.g., 1.0 mM).[15]

-

Heat the HAuCl₄ solution to a rolling boil while stirring vigorously.[14][15]

-

Quickly add a solution of sodium citrate (e.g., 1% w/v). The citrate acts as both a reducing agent and a capping agent.[14][15]

-

The solution will undergo a series of color changes, ultimately resulting in a deep red solution, indicating the formation of gold nanoparticles.

-

Continue heating for a few more minutes to ensure the completion of the reaction.[15]

-

Visualizing this compound Chemistry

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key aspects of this compound chemistry.

pH-Dependent Speciation of this compound

Caption: Stepwise hydrolysis of the this compound(III) anion with increasing pH.

Experimental Workflow: Synthesis and Application of this compound

Caption: A generalized workflow from metallic gold to gold nanoparticles via this compound intermediates.

Conclusion

The this compound(III) anion is a fundamentally important species in gold chemistry. Its well-defined square planar geometry and rich reactivity, particularly its hydrolysis and redox chemistry, make it a versatile precursor for a wide range of applications. This guide has provided a detailed overview of its coordination chemistry, quantitative structural and spectroscopic data, and robust experimental protocols for its synthesis and use. The provided visualizations offer a clear framework for understanding the key chemical transformations of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined herein is essential for the rational design and synthesis of novel gold-based materials and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Reduction of this compound(III) Ions With Bioligands: Role of the Thiol and Amine Functional Groups on the Structure and Optical Features of Gold Nanohybrid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sodium this compound - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

An In-depth Technical Guide to the Early Studies and Discovery of Tetrachloroaurate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the historical and scientific journey leading to the discovery and characterization of the tetrachloroaurate ion ([AuCl₄]⁻). It details the foundational alchemical discoveries, the pivotal transition to quantitative chemistry in the 19th century, and the experimental protocols that enabled the isolation and understanding of this crucial gold compound.

Historical Context: From Alchemical Elixirs to Modern Chemistry

The story of this compound begins not with its isolation, but with the centuries-old quest to dissolve gold, the most noble of metals. For alchemists, a substance capable of dissolving gold was a significant step towards the philosopher's stone and the creation of life-extending elixirs.

The Discovery of Aqua Regia

The key to dissolving gold was discovered by Islamic alchemists in the 8th century. Jabir ibn Hayyan (often known by his Latinized name, Geber) is credited with the first documented preparation of aqua regia (Latin for "royal water"), a highly corrosive mixture of nitric acid (HNO₃) and hydrochloric acid (HCl).[1][2][3] This potent concoction earned its name precisely because it could dissolve noble metals like gold and platinum, which were resistant to all other known acids individually.[1][4][5]

While alchemists could create solutions of gold, their understanding was phenomenological. They did not possess the theoretical framework to identify the specific chemical species formed in the reaction. The resulting golden solution was used in various applications, including the creation of "Purple of Cassius," a pigment developed by Andreas Cassius in the 17th century from a solution of gold chloride, demonstrating an empirical use of the yet-unidentified this compound complex.[1][6] In 1789, Antoine Lavoisier, a central figure in the chemical revolution, referred to the dissolving liquid as "nitro-muriatic acid."[3][5]

The Dawn of Stoichiometry and Systematic Analysis

The transition from alchemy to modern chemistry in the late 18th and early 19th centuries was crucial for understanding the nature of dissolved gold. The work of chemists like Jöns Jacob Berzelius was fundamental. Berzelius is credited with developing a system of chemical notation, determining atomic weights with unprecedented accuracy, and discovering several elements, including cerium and selenium.[7][8][9][10] His rigorous, empirical approach and establishment of the Law of Constant Proportions provided the necessary tools to analyze compounds and determine their precise elemental composition.[7][11] It was within this new paradigm of quantitative analysis that the solution of gold in aqua regia could be systematically investigated, leading to the characterization of the this compound(III) anion, [AuCl₄]⁻, as the primary species in solution.

The compilation of chemical knowledge in comprehensive texts like Leopold Gmelin's Handbuch der anorganischen Chemie, first published in the 19th century, served to codify the understanding of inorganic compounds, including those of gold, for the scientific community.[12][13]

Core Experimental Protocols

The early synthesis of this compound is fundamentally the synthesis of its acidic form, chloroauric acid (H[AuCl₄]), via the aqua regia method. Subsequent neutralization yields the this compound salts.

Synthesis of Chloroauric Acid (H[AuCl₄])

This protocol is based on the foundational reaction for dissolving gold, which has been the primary method for centuries.[14]

-

Objective: To dissolve metallic gold to form an aqueous solution of chloroauric acid.

-

Reactants:

-

Gold (Au), typically in the form of powder, foil, or granules to maximize surface area.[4]

-

Concentrated Nitric Acid (HNO₃).

-

Concentrated Hydrochloric Acid (HCl).

-

-

Apparatus:

-

A glass reaction vessel (e.g., beaker or flask) capable of withstanding corrosive acids and gentle heating.

-

A heating source (e.g., sand bath or water bath).

-

A fume hood for ventilation due to the production of toxic gases.

-

-

Methodology:

-

Prepare the aqua regia solution by carefully mixing one part concentrated nitric acid with three parts concentrated hydrochloric acid (1:3 molar ratio).[2][4] The mixture should be prepared immediately before use, as it loses potency over time due to the reaction between the acids, which forms volatile products like nitrosyl chloride (NOCl) and chlorine gas (Cl₂).[3][4]

-

Upon mixing, the solution turns a characteristic yellow-orange color and begins to fume.[5]

-

Introduce the metallic gold into the freshly prepared aqua regia.

-

Gently heat the mixture to facilitate the dissolution process. The reaction is complete when all the gold has dissolved, resulting in a clear, golden-yellow solution.

-

The resulting solution is chloroauric acid, containing the this compound(III) anion.

-

Reaction Mechanism

The dissolution of gold in aqua regia is a complex redox process. It is not the hydronium ions (H₃O⁺) that attack the gold, but rather the unique combination of a powerful oxidizing agent and a complexing agent.

-

Oxidation: Nitric acid acts as the oxidizing agent, converting metallic gold (oxidation state 0) to gold(III) ions (Au³⁺).

-

Complexation: The hydrochloric acid provides a high concentration of chloride ions (Cl⁻). These ions react with the newly formed Au³⁺ ions to form the stable this compound(III) anion ([AuCl₄]⁻).[2]

-

Equilibrium Shift: The formation of this stable complex ion removes the Au³⁺ ions from the solution, shifting the equilibrium of the oxidation reaction to the right and allowing for the complete dissolution of the gold metal.[2]

The overall simplified reaction is: Au(s) + HNO₃(aq) + 4 HCl(aq) → H--INVALID-LINK-- + NO(g) + 2 H₂O(l)

Formation of this compound Salts

The isolation of solid this compound salts, such as sodium this compound (Na[AuCl₄]), was a logical next step in characterization.

-

Objective: To synthesize a solid salt of this compound from a chloroauric acid solution.

-

Reactants:

-

Chloroauric acid (H[AuCl₄]) solution.

-

A chloride salt such as Sodium Chloride (NaCl) or a weak base like Sodium Carbonate (Na₂CO₃).[15]

-

-

Methodology:

-

To the prepared chloroauric acid solution, add a stoichiometric amount of sodium chloride or sodium carbonate.

-

Stir the mixture, often with heating, to ensure a complete reaction.

-

Evaporate the solvent (water) from the solution. This was historically done by heating but is now typically performed under reduced pressure using a rotary evaporator.

-

Upon cooling, the solid salt, such as Sodium this compound Dihydrate (Na[AuCl₄]·2H₂O), will crystallize from the concentrated solution.[15]

-

Quantitative Data and Properties

While early 19th-century chemists lacked the sophisticated analytical instrumentation of today, they could determine fundamental properties through gravimetric analysis, melting point determination, and solubility studies. The following table summarizes key properties of the parent acid and its sodium salt, using modern, accepted values for clarity and comparison.

| Property | Chloroauric Acid (H[AuCl₄]) | Sodium this compound (Na[AuCl₄]) | Gold(III) Chloride (AuCl₃) Dimer (Au₂Cl₆) |

| Molar Mass | 339.79 g/mol (anhydrous) | 361.76 g/mol (anhydrous) | 606.65 g/mol |

| Appearance | Yellow-orange crystals | Golden-orange solid | Red crystals (anhydrous) |

| Oxidation State of Gold | +3 | +3 | +3 |

| Crystal Structure | Monoclinic | - | Monoclinic |

| Melting Point | Decomposes at high temperatures | - | 160 °C (decomposes) |

| Solubility in Water | Highly soluble | 151 g/100 mL at 20 °C (anhydrous)[15] | 68 g/100 mL at 20 °C |

| Primary Synthesis | Dissolution of gold in aqua regia | Neutralization of H[AuCl₄] with a sodium salt[15] | Direct reaction of gold and chlorine gas[16] |

Table 1: Comparative properties of key gold(III) chloride compounds. Data sourced from modern chemical literature for accuracy.[15][16]

References

- 1. brilliyond.com [brilliyond.com]

- 2. Aqua regia | Magnificent molecules | RSC Education [edu.rsc.org]

- 3. web.mit.edu [web.mit.edu]

- 4. LBMA | Aqua Regia Refining [lbma.org.uk]

- 5. Aqua regia - Wikipedia [en.wikipedia.org]

- 6. Gold chloride | chemical compound | Britannica [britannica.com]

- 7. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 8. Jöns Jacob Berzelius - Atomism, Nomenclature, Chemistry | Britannica [britannica.com]

- 9. researchgate.net [researchgate.net]

- 10. rinconeducativo.org [rinconeducativo.org]

- 11. Jöns Jacob Berzelius - Swedish Chemist, Elements, Atomic Theory | Britannica [britannica.com]

- 12. Gmelins Handbuch der anorganischen Chemie [chemie.de]

- 13. media.clemson.edu [media.clemson.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Sodium this compound - Wikipedia [en.wikipedia.org]

- 16. Gold(III) chloride - Wikipedia [en.wikipedia.org]

Hydrolysis and speciation of tetrachloroaurate in aqueous solution

An in-depth technical guide on the hydrolysis and speciation of tetrachloroaurate in aqueous solution for researchers, scientists, and drug development professionals.

Introduction

This compound(III), [AuCl₄]⁻, is a fundamentally important gold(III) complex, serving as a common precursor in the synthesis of gold-based nanomaterials, catalysts, and therapeutic agents.[1][2] Its behavior in aqueous solution is complex, governed by a series of hydrolysis and ligand exchange reactions that dictate the speciation of gold(III). The specific form of the gold complex in solution profoundly impacts its reactivity, stability, and biological activity.[3] Understanding the intricate interplay between pH, chloride concentration, and the resulting gold species is therefore critical for controlling reaction outcomes in drug development, nanoparticle synthesis, and catalytic applications.[4][5]

This technical guide provides a comprehensive overview of the hydrolysis and speciation of [AuCl₄]⁻ in aqueous environments. It consolidates quantitative data on reaction kinetics and equilibria, details the primary experimental protocols for characterization, and visualizes the core chemical pathways and analytical workflows.

The Chemistry of this compound Hydrolysis

The this compound(III) anion features a gold(III) center with a d⁸ electron configuration, typically adopting a square-planar geometry.[6] In aqueous solution, [AuCl₄]⁻ undergoes stepwise hydrolysis, where chloride (Cl⁻) ligands are sequentially replaced by hydroxide (OH⁻) groups. This process is highly dependent on the hydrogen ion concentration (pH) of the solution.[7][8]

The generally accepted hydrolysis sequence is as follows: [AuCl₄]⁻ ⇌ [AuCl₃(OH)]⁻ ⇌ [AuCl₂(OH)₂]⁻ ⇌ [AuCl(OH)₃]⁻ ⇌ [Au(OH)₄]⁻

As the pH increases, the equilibrium shifts to the right, favoring the formation of hydroxo- and polyhydroxo-complexes.[5][9] Each substitution of a chloride ligand with a hydroxide ligand alters the charge distribution, stability, and reactivity of the gold complex.[3]

Caption: Stepwise hydrolysis pathway of [AuCl₄]⁻ with increasing pH.

Quantitative Analysis of Speciation

The speciation of gold(III) in a chloride-containing aqueous solution is described by a set of equilibrium constants. These constants quantify the relative stability of the various chloro-aqua-hydroxo complexes that form.

Equilibrium Data

Spectrophotometric studies have been crucial in determining the stability constants for the formation of mixed chloro-hydroxo-aqua gold(III) species. The following table summarizes a comprehensive set of conventional stability constants (β*) determined at 20 °C in a 2 mol·dm⁻³ HClO₄ medium.[10]

| Equilibrium Reaction | Log₁₀ β |

| Au + Cl⁻ ⇌ AuCl | 6.98 ± 0.08 |

| Au + 2Cl⁻ ⇌ AuCl₂ | 13.42 ± 0.05 |

| Au + 3Cl⁻ ⇌ AuCl₃ | 19.19 ± 0.09 |

| Au + 4Cl⁻ ⇌ AuCl₄ | 24.49 ± 0.07 |

| Note: Au represents the sum of all gold(III) species not complexed with chloride, and AuClᵢ represents the sum of all species of the general formula [AuClᵢ(OH)ⱼ(H₂O)₄₋ᵢ₋ⱼ]].*[10] |

A key two-step hydrolysis reaction and its equilibrium constant have also been estimated.[11]

| Equilibrium Reaction | pK | Conditions |

| [AuCl₄]⁻ + 2H₂O ⇌ [AuCl₂(H₂O)(OH)] + H⁺ + 2Cl⁻ | 10.7 ± 0.2 | 25°C, μ=1.0 M |

Kinetic Data

The rate at which [AuCl₄]⁻ hydrolyzes is dependent on both chloride and hydrogen ion concentrations. Kinetic studies show the reaction follows first-order kinetics when an excess of chloride is present.[12]

| [Cl⁻] (M) | [H⁺] (M) | Observed Rate Constant (k_obs) (s⁻¹) | Temperature (°C) |

| 0.05 - 0.5 | 1.1 x 10⁻⁷ - 12.6 | 1.2 x 10⁻² - 3.0 x 10⁻² | 26.0 |

| Data derived from spectrophotometric investigation of the hydrolysis of this compound(III).[12] |

Experimental Protocols for Speciation Analysis

A variety of analytical techniques are employed to study the hydrolysis and speciation of this compound. The choice of method depends on whether kinetic or equilibrium data is sought and whether direct or indirect speciation information is required.

Synthesis of Tetrachloroauric Acid (HAuCl₄)

A stable and pure source of [AuCl₄]⁻ is the prerequisite for any speciation study. Common laboratory-scale synthesis methods include:

-

Aqua Regia Digestion: Dissolving gold metal in aqua regia (a 3:1 mixture of concentrated HCl and HNO₃). The resulting solution is repeatedly evaporated with additions of concentrated HCl to remove residual nitrogen oxides, yielding HAuCl₄.[6][13]

-

Direct Chlorination: Bubbling chlorine gas through an aqueous suspension of gold metal. This method is reported to produce high-purity aqueous solutions of HAuCl₄ directly, suitable for nanoparticle synthesis.[4][14]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a powerful and widely used technique for studying the equilibria of gold(III) complexes in solution.[10][15] The various chloro- and hydroxo-species of Au(III) exhibit distinct absorption spectra. For instance, HAuCl₄ in 0.1 M HCl shows characteristic absorption maxima at approximately 226 nm and 313 nm.[4][16] By monitoring changes in the absorbance spectrum as a function of pH and chloride concentration, the distribution of species and their corresponding equilibrium constants can be determined.[10]

Experimental Protocol Outline:

-

Solution Preparation: Prepare a stock solution of HAuCl₄. Prepare a series of buffer solutions to control pH and use an inert salt like NaClO₄ to maintain constant ionic strength.

-

Equilibration: Mix aliquots of the HAuCl₄ stock with the buffer solutions and allow them to equilibrate at a constant temperature.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 300-500 nm).

-

Data Analysis: Calculate the average molar absorption for each solution. Use computational methods to fit the spectral data to a chemical equilibrium model, allowing for the determination of the stability constants of the various species present.[10]

Caption: General experimental workflow for speciation analysis using UV-Vis spectrophotometry.

High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a hyphenated technique that provides direct information on the different forms of an element in a sample.[17] It is capable of separating, identifying, and quantifying various gold complexes, including chloro-hydroxyl species, in aqueous solutions.[18][19] This method offers high sensitivity and specificity, with detection limits for gold species reported in the range of 0.05 to 0.30 µg L⁻¹.[18]

Experimental Protocol Outline:

-

Sample Injection: An aqueous sample containing a mixture of gold species is injected into the HPLC system.

-

Chromatographic Separation: The sample is passed through an HPLC column (e.g., a reversed-phase ion-pairing column). The different gold complexes interact with the stationary phase to varying degrees and are eluted at different times, thus achieving separation.

-

Nebulization and Ionization: The eluent from the HPLC is directed into a nebulizer, creating a fine aerosol that is introduced into the high-temperature (6000-8000 K) argon plasma of the ICP. The intense heat desolvates, atomizes, and ionizes the gold atoms.

-

Mass Spectrometric Detection: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. For gold, the isotope at m/z 197 is monitored.

-

Data Analysis: The signal intensity at m/z 197 is plotted against the elution time, generating a chromatogram. Each peak in the chromatogram corresponds to a different gold species separated by the HPLC.

Caption: Workflow for the analysis of Au(III) species using HPLC-ICP-MS.

Conclusion

The aqueous chemistry of this compound(III) is characterized by a dynamic equilibrium involving multiple chloro-aqua-hydroxo species. The specific distribution of these species is dictated primarily by the solution's pH and the concentration of free chloride ions. A thorough understanding of these relationships, supported by robust quantitative data from techniques like UV-Vis spectrophotometry and HPLC-ICP-MS, is indispensable for professionals in drug development, materials science, and catalysis. By controlling the solution conditions, researchers can tune the reactivity and stability of the gold(III) precursor, leading to more reproducible and predictable outcomes in the synthesis of gold-based compounds and materials.

References

- 1. Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Straightforward Route to Tetrachloroauric Acid from Gold Metal and Molecular Chlorine for Nanoparticle Synthesis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. TETRACHLOROAURIC(III) ACID TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 7. Studies on the reactions of [AuCl 4 ] − with different nucleophiles in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00247D [pubs.rsc.org]

- 8. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 9. lpi.usra.edu [lpi.usra.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Analysis of gold(I/III)-complexes by HPLC-ICP-MS demonstrates gold(III) stability in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Kinetics of Tetrachloroaurate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics governing the formation of the tetrachloroaurate(III) anion ([AuCl₄]⁻), a crucial step in various scientific and industrial processes, including the synthesis of gold-based pharmaceuticals and nanoparticles. This document details the primary methods of this compound formation, summarizes available quantitative kinetic data, outlines experimental protocols for studying these reactions, and provides visual representations of the underlying chemical pathways.

Introduction to this compound Formation

The dissolution of elemental gold to form the stable this compound complex is a cornerstone of gold chemistry. This process is central to gold refining, analytical chemistry, and the synthesis of gold compounds for applications in catalysis, electronics, and medicine. Understanding the kinetics of this transformation is paramount for process optimization, yield maximization, and ensuring product purity. The primary routes to this compound formation investigated in this guide are:

-

Reaction of Gold with Aqua Regia: The most traditional and widely used method, involving a highly corrosive mixture of nitric acid and hydrochloric acid.

-

Direct Chlorination of Gold: A more direct route involving the reaction of gold with chlorine gas in an aqueous medium.

-

Disproportionation of Gold(I) Chloride: A less common but mechanistically significant pathway involving the conversion of a gold(I) intermediate.

Reaction of Gold with Aqua Regia

The dissolution of gold in aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 molar ratio, is a complex heterogeneous reaction. The overall stoichiometry can be represented as:

Au(s) + HNO₃(aq) + 4HCl(aq) → HAuCl₄(aq) + NO(g) + 2H₂O(l)

The high oxidizing potential of aqua regia stems from the in-situ formation of highly reactive species, including nitrosyl chloride (NOCl) and free chlorine (Cl₂).[1][2]

HNO₃(aq) + 3HCl(aq) → NOCl(g) + Cl₂(g) + 2H₂O(l)

Nitric acid acts as the primary oxidant, converting metallic gold to Au³⁺ ions.[3][4][5] These ions are then immediately complexed by chloride ions from the hydrochloric acid to form the stable [AuCl₄]⁻ anion.[3][4][5] The formation of this stable complex is crucial as it shifts the equilibrium of the gold oxidation reaction, allowing for the complete dissolution of the metal.[2]

Signaling Pathway for Gold Dissolution in Aqua Regia

Quantitative Kinetic Data for Gold Dissolution in Aqua Regia

Quantitative kinetic data for the dissolution of gold in aqua regia is scarce in the literature. Most studies focus on the application of aqua regia for refining or analytical purposes rather than fundamental kinetic analysis. However, some data can be extracted from studies on gold leaching from various materials.

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) | 5.50 kJ/mol | Dissolution of scrap jewelry in aqua regia. | [6] |

| Reaction Order | 0.8 | With respect to gold concentration. | [6] |

| Approximate Etch Rate | 10 µm/min | At room temperature. | [7] |

| Effect of Temperature | Increased temperature (40°C to 80°C) significantly increases gold extraction. At 80°C and 32% aqua regia, maximum dissolution was achieved in 30 minutes. | Leaching of gold from Waste Printed Circuit Boards (WPCBs). | |

| Effect of Concentration | Higher aqua regia concentration (up to 32%) leads to faster and more complete gold dissolution. | Leaching of gold from WPCBs. | |

| Effect of Cu²⁺ Ions | Gold dissolution was found to be heavily supported by the presence of dissolved Cu²⁺ ions, which act as an oxidant. | Leaching of gold from WPCBs. |

Note: The low activation energy and reaction order close to 1 suggest that the reaction rate is likely controlled by mass transport (diffusion) of reactants to the gold surface, especially under the conditions of the cited study.[6]

Experimental Protocol for Kinetic Analysis of Gold Dissolution in Aqua Regia

The following protocol is a synthesized methodology based on procedures described for gold leaching and digestion.[8][9]

Objective: To determine the rate of this compound formation from the dissolution of gold in aqua regia by monitoring the change in gold concentration over time.

Materials:

-

Gold foil or wire of known purity and surface area

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ice bath

-

Thermostated reaction vessel with a magnetic stirrer

-

Sampling syringe with inert needles

-

Quenching solution (e.g., a large volume of cold deionized water or a reducing agent solution if stopping the reaction is necessary)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gold concentration analysis

Procedure:

-

Preparation of Gold Sample:

-

Cut a piece of gold foil or wire to a specific dimension.

-

Measure the dimensions accurately to calculate the surface area.

-

Clean the gold sample by sonicating in acetone and then deionized water to remove any surface contaminants.

-

Dry the sample and record its initial mass.

-

-

Preparation of Aqua Regia:

-

In a fume hood, carefully add one volume of concentrated HNO₃ to three volumes of concentrated HCl in a glass beaker. Caution: The reaction is exothermic and produces toxic fumes.

-

Allow the solution to cool to the desired reaction temperature in the thermostated vessel.

-

-

Kinetic Run:

-

Suspend the gold sample in the thermostated aqua regia solution, ensuring it is fully immersed.

-

Start the magnetic stirrer at a constant rate to ensure proper mixing and minimize diffusion layer thickness.

-

Start a timer immediately upon immersion of the gold sample.

-

At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using the syringe.

-

Immediately quench the reaction in the aliquot by diluting it in a known large volume of cold deionized water.

-

-

Sample Analysis:

-

Analyze the gold concentration in the quenched and diluted samples using AAS or ICP-MS.

-

Create a calibration curve using standard gold solutions to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of [AuCl₄]⁻ versus time.

-

The initial rate of reaction can be determined from the initial slope of the curve.

-

To determine the reaction order, the experiment can be repeated with varying initial concentrations of aqua regia or gold surface area.

-

To determine the activation energy, the experiment should be conducted at different temperatures.

-

Experimental Workflow:

Direct Chlorination of Gold

An alternative to aqua regia is the direct reaction of gold with chlorine gas in an aqueous solution, often containing chloride ions to stabilize the resulting this compound complex. The overall reaction is:

2Au(s) + 3Cl₂(g) + 2Cl⁻(aq) → 2[AuCl₄]⁻(aq)

This method avoids the use of nitric acid and the production of nitrogen oxides.

Quantitative Kinetic Data for Direct Chlorination of Gold

The kinetics of direct gold chlorination have been studied more systematically than the aqua regia reaction. The rate-determining step appears to be dependent on the reaction conditions.

| Parameter | Value | Conditions | Rate-Determining Step | Source |

| Activation Energy (Ea) | 34.40 kJ/mol | Leaching of gold scraps in Cl₂-saturated HCl solutions. | Chemical Reaction | [10] |

| Activation Energy (Ea) | 18 - 24 kJ/mol | High-temperature chlorination (up to 1000°C) of gold particles. | Diffusion | [8] |

| Effect of Temperature | Reaction rate increases significantly with temperature up to 50°C. A marginal increase is observed from 50°C to 70°C, possibly due to decreased chlorine solubility at higher temperatures. | Bubbling chlorine gas through water containing a gold pellet. | - | [11] |

| Effect of Surface Area | Flattening gold pellets to increase surface area significantly reduces reaction time. | Bubbling chlorine gas through water containing a gold pellet. | - | [11][12] |

Experimental Protocol for Kinetic Analysis of Direct Gold Chlorination

This protocol is based on the methodology for synthesizing tetrachloroauric acid via direct chlorination.[11]

Objective: To determine the rate of this compound formation from the direct chlorination of gold by monitoring the change in gold mass or concentration over time.

Materials:

-

Gold pellets or foil of known purity and surface area

-

Chlorine gas (Cl₂)

-

Deionized water

-

Hydrochloric acid (HCl, optional, to provide chloride ions)

-

Thermostated reaction vessel with a gas inlet tube and stirrer

-

Mass flow controller for chlorine gas

-

Analytical balance

-

UV-Vis Spectrophotometer for in-situ monitoring (optional)

Procedure:

-

Preparation of Gold Sample:

-

Clean, measure, and weigh the gold sample as described in the aqua regia protocol.

-

-

Reaction Setup:

-

Place a known volume of deionized water (and HCl if used) into the thermostated reaction vessel.

-

Place the gold sample in the solution.

-

Begin stirring at a constant rate.

-

Start bubbling chlorine gas through the solution at a constant flow rate using the mass flow controller.

-

-

Kinetic Monitoring (Method 1: Gravimetric):

-

At specific time intervals, stop the chlorine flow, remove the gold sample, rinse it with deionized water, dry it, and weigh it.

-

The rate of reaction can be determined from the change in mass over time.

-

-

Kinetic Monitoring (Method 2: Spectrophotometric):

-

If using a UV-Vis spectrophotometer with a flow-through cell, continuously monitor the absorbance of the solution at the characteristic wavelength for [AuCl₄]⁻ (around 314 nm).

-

The rate of formation can be determined from the change in absorbance over time, using a predetermined molar absorptivity coefficient.

-

-

Data Analysis:

-

Plot the mass of gold remaining or the concentration of [AuCl₄]⁻ versus time.

-

Determine the reaction rate, order, and activation energy as described in the aqua regia protocol.

-

Disproportionation of Gold(I) Chloride

In some chloride-containing systems, the formation of this compound can proceed through the disproportionation of a gold(I) intermediate, such as the dichloroaurate(I) ion, [AuCl₂]⁻.

3[AuCl₂]⁻(aq) → [AuCl₄]⁻(aq) + 2Au(s) + 2Cl⁻(aq)

This reaction is generally slow under ambient conditions but can be influenced by temperature and the presence of other species.[2][13]

Quantitative Kinetic Data for Gold(I) Chloride Disproportionation

There is a significant lack of experimental kinetic data for the disproportionation of [AuCl₂]⁻ in the literature. Most studies focus on the stability of Au(I) complexes rather than the kinetics of their disproportionation. One study on the reduction of [AuCl₄]⁻ by formic acid notes that the disproportionation of the intermediate [AuCl₂]⁻ can occur, but that the reduction of [AuCl₂]⁻ is relatively slow under the studied conditions.[13]

Conclusion

The formation of this compound is a fundamental process in gold chemistry. While the reaction with aqua regia is a well-established and robust method for dissolving gold, its complex and harsh nature makes detailed kinetic studies challenging. The available data suggests that under many practical conditions, the reaction is diffusion-controlled. Direct chlorination offers a cleaner alternative, and its kinetics appear to be more systematically studied, with the rate-determining step being dependent on the reaction temperature. The disproportionation of gold(I) chloride represents a potential mechanistic step, but its kinetic parameters are not well-established.

Further research is required to develop a comprehensive kinetic model for the dissolution of gold in aqua regia, which would be of significant value to researchers and professionals in fields ranging from materials science to drug development. The experimental protocols outlined in this guide provide a foundation for conducting such systematic kinetic investigations.

References

- 1. Dissolution Behavior of Gold in Alkaline Media Using Thiourea [scirp.org]

- 2. Gold(I) chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of Aggregate-Free Gold Nanoparticles in the Cyclodextrin-Tetrachloroaurate System Follows Finke–Watzky Kinetics [mdpi.com]

- 7. quora.com [quora.com]

- 8. thescipub.com [thescipub.com]

- 9. Gold Analysis by Aqua Regia Digest | Aurum Laboratories [aurumlaboratories.com.au]

- 10. Studies on the reactions of [AuCl 4 ] − with different nucleophiles in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00247D [pubs.rsc.org]

- 11. A Straightforward Route to Tetrachloroauric Acid from Gold Metal and Molecular Chlorine for Nanoparticle Synthesis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Tetrachloroaurate Complexes

The this compound(III) anion, [AuCl₄]⁻, is a fundamental gold(III) complex with significant applications ranging from the synthesis of gold nanoparticles and catalysts to its use in analytical chemistry and potential therapeutic development.[1][2][3] A thorough understanding of its structure, stability, and reactivity is paramount, and spectroscopic techniques provide the essential tools for this characterization. This guide details the primary spectroscopic methods used to analyze this compound complexes, providing theoretical backgrounds, experimental protocols, and data interpretation.

The [AuCl₄]⁻ anion possesses a square planar geometry, a common configuration for d⁸ metal complexes like Au(III).[4][5] Its chemical behavior is dominated by the +3 oxidation state of the gold center.[5] This guide focuses on UV-Visible, Raman, and X-ray Absorption Spectroscopy as primary tools for its characterization.

Synthesis of this compound(III)

A stable aqueous solution of tetrachloroauric acid (H[AuCl₄]) is the common precursor for most studies involving the this compound anion. It can be synthesized directly from metallic gold.

Experimental Protocol: Synthesis from Gold Metal

This protocol is adapted from a method involving the reaction of gold metal with chlorine gas generated in situ.[1]

-

Apparatus Setup : Assemble a two-neck round-bottom flask equipped with a gas inlet tube and a stir bar. The outlet is connected to a trap containing a quenching solution (e.g., sodium thiosulfate) to neutralize unreacted chlorine gas.

-

Reactant Preparation : Place a known mass of gold metal (e.g., a pellet of ~250-360 mg) into the flask with 100 mL of high-purity water.[1]

-

Chlorine Generation : In a separate flask (a side-arm flask with a dropping funnel), slowly add concentrated hydrochloric acid (36%) drop-wise to potassium permanganate (KMnO₄).[1] The resulting chlorine gas is bubbled through the water containing the gold pellet.

-

Reaction : The reaction mixture is stirred and heated to approximately 50 °C to facilitate the dissolution of the gold, which is a quantitative process.[1] The reaction is complete when all the gold has dissolved, resulting in a clear, yellow solution of H[AuCl₄].

-

Concentration Determination : The concentration of the resulting solution can be accurately determined from the initial mass of gold and the final volume of the solution.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and accessible technique for confirming the presence of the [AuCl₄]⁻ complex in solution and monitoring its transformations. The absorption bands observed are primarily due to ligand-to-metal charge transfer (LMCT) transitions.[6]

Theoretical Background: Electronic Transitions

For the [AuCl₄]⁻ complex, the absorption of UV-Vis light promotes an electron from a molecular orbital that is primarily ligand (Cl⁻) in character to one that is primarily metal (Au³⁺) in character.[6] These LMCT transitions are intense (large molar absorptivity, ε) and characteristic of the complex. The d-d electronic transitions for d⁸ square planar complexes are also possible but are often weaker and may be obscured by the strong LMCT bands.[7]

Caption: Ligand-to-Metal Charge Transfer (LMCT) in [AuCl₄]⁻.

Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., deionized water or dilute HCl to prevent hydrolysis). A typical concentration for UV-Vis analysis is in the micromolar (µM) to low millimolar (mM) range.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to be used as a reference/blank and another with the sample solution.

-

Data Acquisition : Scan a wavelength range from approximately 200 nm to 600 nm. The characteristic absorption peaks for [AuCl₄]⁻ should be observed.

Data Interpretation

The UV-Vis spectrum of an aqueous H[AuCl₄] solution typically shows two main absorption bands.[1][6]

| Wavelength (λ_max) | Molar Absorptivity (ε, M⁻¹·cm⁻¹) | Assignment | Reference |

| ~226-228 nm | ~35,000 | LMCT | [1][8] |

| ~313-321 nm | ~5,400 | LMCT (d-d transition contribution) | [1][7] |

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides a structural fingerprint of the [AuCl₄]⁻ ion. It is particularly useful for studying the Au-Cl bonds directly.

Theoretical Background: Vibrational Modes

The square planar [AuCl₄]⁻ ion belongs to the D₄h point group. Group theory predicts the following Raman-active vibrational modes: A₁g (symmetric stretch), B₁g (asymmetric stretch), and B₂g (in-plane deformation). These modes correspond to specific movements of the chlorine atoms relative to the central gold atom.

References

- 1. mdpi.com [mdpi.com]

- 2. TETRACHLOROAURIC(III) ACID TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 5. Gold - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Stability and Decomposition of Tetrachloroaurate Compounds

This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound ([AuCl₄]⁻) compounds. Understanding these characteristics is critical for applications ranging from nanoparticle synthesis and catalysis to the development of gold-based therapeutic agents, where stability directly impacts efficacy, shelf-life, and safety.[1][2][3]

Introduction to this compound(III)

The this compound(III) anion, [AuCl₄]⁻, is an inorganic complex featuring a central gold atom in the +3 oxidation state coordinated to four chloride ligands.[4][5] It possesses a square planar molecular geometry with Au-Cl bond lengths of approximately 2.28 Å.[6] Typically derived from chloroauric acid (HAuCl₄), which is produced by dissolving gold in aqua regia, the [AuCl₄]⁻ anion is a fundamental precursor for the synthesis of gold nanoparticles, various gold compounds, and is utilized in analytical chemistry and electroplating.[4][5][7] Its stability in solution and in the solid state is not absolute and is highly dependent on environmental conditions.

Aqueous Stability and Hydrolysis

In aqueous solutions, the stability of the [AuCl₄]⁻ anion is primarily governed by hydrolysis, a process where chloride ligands are sequentially replaced by water molecules or hydroxide ions. This behavior is crucial as the formation of different gold species can influence reactivity and decomposition.[8]

Hydrolysis Equilibrium and Mechanism

The hydrolysis of [AuCl₄]⁻ is a reversible process influenced by both chloride and hydrogen ion concentrations.[9] The mechanism that best fits experimental data involves a slow, reversible aquation of the this compound ion to form the trichloroaquoaurate(III) complex, followed by a rapid ionization of this aquated species.[9]

The primary equilibrium reaction is: [AuCl₄]⁻ + H₂O ⇌ [AuCl₃(H₂O)] + Cl⁻

This is followed by the rapid deprotonation of the aquated complex: [AuCl₃(H₂O)] ⇌ [AuCl₃(OH)]⁻ + H⁺

At basic pH levels, further hydrolysis can occur, leading to the formation of species such as [AuCl(OH)₃]⁻ or [Au(OH)₄]⁻.[8]

Caption: Hydrolysis pathway of the this compound(III) anion in aqueous solution.

Kinetics of Hydrolysis

The rate of hydrolysis follows first-order kinetics and is independent of the initial [AuCl₄]⁻ concentration but varies with chloride and hydrogen ion concentrations.[9] The observed first-order rate constant (k_obs) decreases as the concentration of H⁺ and Cl⁻ ions increases, indicating that high acidity and high chloride content suppress hydrolysis and stabilize the [AuCl₄]⁻ complex.[9][10]

| Parameter | Condition | Observed Rate Constant (k_obs) | Reference |

| Chloride Concentration | Varies from 0.05 M to 0.5 M | Rate constant is inversely proportional to [Cl⁻]. | [9] |

| Hydrogen Ion Conc. | Varies from 1.1 x 10⁻⁷ to 12.6 x 10⁻⁷ M | Rate constant shows an inverse dependence on [H⁺]. | [9] |

| Temperature | 26.0 °C | k_obs falls in the range of 1.2 - 3.0 x 10⁻² sec⁻¹. | [9] |

Decomposition Pathways

This compound compounds can decompose through several mechanisms, including thermal, reductive, and photocatalytic pathways.

Thermal Decomposition

Solid tetrachloroauric acid trihydrate (HAuCl₄·3H₂O) decomposes in a stepwise manner upon heating. The process occurs in three main stages, ultimately yielding elemental gold.[11]

The decomposition pathway is as follows:

-

HAuCl₄·3H₂O → AuCl₃ + HCl + 3H₂O

-

AuCl₃ → AuCl + Cl₂

-

2AuCl → 2Au + Cl₂

Caption: Stepwise thermal decomposition of solid tetrachloroauric acid trihydrate.

| Decomposition Stage | Temperature Range (°C) | Primary Solid Product | Evolved Gases | Reference |

| Stage 1 | 75 - 180 | AuCl₃ | H₂O, HCl | [11] |

| Stage 2 | ~240 | AuCl | Cl₂ | [11] |

| Stage 3 | 235 - 320 | Au | Cl₂ | [11] |

Note: Chloroauric acid begins to decompose into gold(III) chloride at 120°C.[12]

Reductive Decomposition

The [AuCl₄]⁻ ion is a strong oxidizing agent and is readily reduced to elemental gold (Au⁰) or gold(I) complexes by a variety of reducing agents.[13] This process is the foundation for the synthesis of gold nanoparticles and nanoclusters.[5][8]

-

With Bioligands : Amino acids and thiols can reduce [AuCl₄]⁻, with the reaction outcome (nanoparticles, nanoclusters, or coordination polymers) depending on factors like pH, temperature, and the ligand-to-gold molar ratio.[8] For instance, most amino acids require elevated temperatures (50-100 °C) to reduce [AuCl₄]⁻ and form stable gold nanoparticles.[8]

-

With Formic Acid : The reduction of Au(III) by formic acid is relatively fast, with a second-order rate constant of 61.8 M⁻¹s⁻¹ at 50 °C. The reaction proceeds through intermediate species like [AuCl₂]⁻ and [AuCl₃(COOH)]⁻, with the rate-limiting step being the formation of the metallic gold phase.[14]

-

With Other Reductants : A wide range of other agents, including sodium citrate, ascorbic acid, and metal-cyano complexes, are used to reduce this compound.[5][10][15]

Photocatalytic Decomposition

In certain solvent systems, [AuCl₄]⁻ can undergo photocatalytic decomposition. For example, near-UV irradiation of (Bu₄N)AuCl₄ in aerated, ethanol-stabilized chloroform leads to the continuous decomposition of the chloroform solvent.[16] The process involves an initial reduction of Au(III) to Au(I) ([AuCl₂]⁻), which is then reoxidized by peroxide intermediates, allowing the cycle to continue.[16]

Factors Influencing Stability

The overall stability of this compound compounds is a multifactorial issue.

-

pH : pH has a profound effect, especially in aqueous solutions. Low pH (acidic conditions) suppresses hydrolysis and stabilizes the [AuCl₄]⁻ ion.[9][10] Conversely, alkaline conditions promote the formation of various hydroxo species, which can alter reactivity and decomposition pathways.[8]

-

Temperature : Increased temperature accelerates both hydrolysis and decomposition rates.[9][11][17][18] In thermal decomposition, specific temperature thresholds define the transition between different gold chloride species.[11]

-

Chloride Ion Concentration : A high concentration of free chloride ions shifts the hydrolysis equilibrium (Section 2.1) to the left, stabilizing the [AuCl₄]⁻ complex according to Le Chatelier's principle.[9]

-

Presence of Reducing Agents : The presence of reducing agents can lead to rapid decomposition of the [AuCl₄]⁻ complex to form elemental gold.[8][14]

-

Light : Exposure to light, particularly UV, can induce photocatalytic decomposition pathways in specific environments.[16]

Experimental Protocols

Protocol: Kinetic Analysis of [AuCl₄]⁻ Hydrolysis via UV-Vis Spectrophotometry

This protocol is based on the methodology used to investigate the rate of hydrolysis of this compound(III).[9]

Objective: To determine the first-order rate constant of [AuCl₄]⁻ hydrolysis under controlled conditions.

Materials:

-

Stock solution of HAuCl₄

-

Sodium chloride (NaCl) for varying [Cl⁻]

-

Perchloric acid (HClO₄) or appropriate buffers (e.g., phosphate) to control pH[9]

-

Sodium perchlorate (NaClO₄) to maintain constant ionic strength[9]

-

Thermostatted UV-Vis spectrophotometer with cuvettes

Procedure:

-

Solution Preparation: Prepare a series of reaction solutions in volumetric flasks. Each solution should contain a known concentration of HAuCl₄, a specific concentration of NaCl and buffer/acid, and sufficient NaClO₄ to maintain a constant ionic strength.

-

Temperature Control: Equilibrate the reaction solutions and the spectrophotometer's cell holder to the desired temperature (e.g., 26.0 °C).[9]

-

Reaction Initiation: To start the reaction, rapidly mix the HAuCl₄ stock solution with the temperature-equilibrated solution containing the buffer, chloride, and perchlorate directly in the cuvette.

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength sensitive to the change in gold species (e.g., 312 nm for [AuCl₄]⁻).[19] Record the absorbance as a function of time. The initial measurement should be taken as quickly as possible (within ~5 seconds of mixing).[9]

-

Data Analysis: Since the hydrolysis follows first-order kinetics, plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at infinite time (after the reaction has gone to completion). The slope of this line will be -k_obs, where k_obs is the observed first-order rate constant.

Caption: Experimental workflow for spectrophotometric kinetic analysis of hydrolysis.

Protocol: Thermal Decomposition Analysis via Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

This protocol is based on the methodology for studying the thermal degradation of HAuCl₄·3H₂O.[11]

Objective: To identify the temperature ranges and products of thermal decomposition.

Materials:

-

HAuCl₄·3H₂O sample

-

Coupled TG-DTA instrument

-

Inert (e.g., Argon) and/or reactive (e.g., Air) purge gases

-

Optional: Evolved Gas Analysis (EGA) system like Mass Spectrometry (MS) or FTIR to identify gaseous products.[11]

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the HAuCl₄·3H₂O sample into the TG-DTA crucible.

-

Instrument Setup: Place the crucible in the TG-DTA furnace. Set the desired atmosphere by starting the flow of the selected purge gas (e.g., Argon at a constant flow rate).

-

Thermal Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Start the thermal program and simultaneously record the sample mass (TG curve), the temperature difference between the sample and a reference (DTA curve), and the evolved gas composition if using EGA-MS/FTIR.

-

Data Analysis:

-

Analyze the TG curve to determine the temperature ranges of mass loss and the percentage of mass lost at each step.

-

Analyze the DTA curve to identify endothermic or exothermic events (e.g., melting, decomposition).

-

Correlate the mass loss steps with the DTA peaks and EGA data to propose a decomposition mechanism and identify intermediate and final products.

-

Confirm the identity of solid residues at different temperatures using ex-situ techniques like X-ray Diffraction (XRD).[11]

-

Implications for Drug Development

For gold-based drug candidates, understanding the stability of the this compound precursor or any Au(III) complex is paramount.[20] Stability studies, conducted according to ICH guidelines, are essential to:

-

Determine Shelf-Life and Storage Conditions : The data from stability testing under various temperature and humidity conditions are used to establish an expiration date and recommend appropriate storage for the drug substance and the final drug product.[2][21][3]

-

Identify Degradation Products : Forced degradation studies help identify potential degradation products that could impact the drug's safety and efficacy.[20]

-

Guide Formulation Development : Knowledge of degradation pathways (e.g., hydrolysis, reduction) allows for the selection of excipients and packaging that will maximize the stability of the final formulation.[3]

-

Ensure Quality and Safety : Stability testing ensures that the drug product maintains its physical, chemical, and microbiological properties, and thus its quality and safety, throughout its intended shelf life.[2]

References

- 1. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 2. eprajournals.com [eprajournals.com]

- 3. www3.paho.org [www3.paho.org]

- 4. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 5. TETRACHLOROAURIC(III) ACID TRIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 7. Page loading... [guidechem.com]

- 8. Reduction of this compound(III) Ions With Bioligands: Role of the Thiol and Amine Functional Groups on the Structure and Optical Features of Gold Nanohybrid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. CAS 16903-35-8: tetrachloroauric acid | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] A kinetic study of the reduction of this compound(III) ions by the cyano complexes of iron(II), tungsten(IV) and molybdenum(IV) | Semantic Scholar [semanticscholar.org]

- 16. "The photocatalytic decomposition of chloroform by this compound(II" by Larissa R. Cohen, Laura A. Peña et al. [scholarcommons.scu.edu]

- 17. Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Extraction of tetrabutylammonium this compound(III)into chloroform solution of tetrabutylammonium perchlorate and spectrophotometric determination | CoLab [colab.ws]

- 20. pharmtech.com [pharmtech.com]

- 21. Stability Testing & Studies | Southwest Research Institute [swri.org]

Theoretical and Computational Explorations of Tetrachloroaurate(III): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrachloroaurate(III) anion, [AuCl₄]⁻, is a fundamentally important species in gold chemistry, playing a pivotal role in the synthesis of gold-based materials, catalysis, and emerging therapeutic applications. Understanding its electronic structure, reactivity, and interactions with biological macromolecules is crucial for the rational design of new technologies and drugs. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study this compound(III), supported by experimental data. It details the computational protocols for electronic structure calculations, molecular dynamics simulations, and the elucidation of reaction mechanisms. Furthermore, this guide presents key quantitative data in structured tables and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the core principles governing the behavior of this versatile gold complex.

Introduction

This compound(III), a square planar d⁸ metal complex, is the common starting material for a vast array of gold compounds and nanoparticles.[1] Its reactivity is characterized by ligand substitution and redox processes, which are fundamental to its utility in catalysis and materials science.[2][3] In recent years, the unique properties of gold complexes, including their interactions with biological systems, have garnered significant interest in the field of drug development.[4] Computational chemistry offers a powerful lens through which to investigate the intricate details of this compound's behavior at the molecular level, providing insights that complement and guide experimental work.[4] This guide aims to equip researchers with a thorough understanding of the theoretical and computational tools available to study this important anion.

Theoretical and Computational Methodologies

Electronic Structure Calculations: Density Functional Theory (DFT)

DFT has become the workhorse for studying the electronic structure, geometry, and reactivity of this compound(III).[5][6]

Typical Computational Protocol:

-

Geometry Optimization: The initial structure of the [AuCl₄]⁻ anion is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Solvation Modeling: To simulate the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.[2]

-

Relativistic Effects: Due to the high atomic number of gold, relativistic effects are significant and must be included in the calculations, often through the use of effective core potentials (ECPs).[5]

Commonly Used Functionals and Basis Sets:

| Functional | Basis Set for Au | Basis Set for Cl | Notes |